4-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylpyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-9-6-2-4-8-10(6)5-3-7(9)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRILAOMBSOXILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN2C1=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Pyrazolo 1,5 a Pyrimidine Core As a Privileged Scaffold in Chemical Sciences
The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govbme.hu This designation stems from its versatile synthetic accessibility and the broad spectrum of biological activities exhibited by its derivatives. nih.govbme.hunih.gov The fused bicyclic system, which combines a pyrazole (B372694) and a pyrimidine (B1678525) ring, offers a rigid and planar framework that can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries. nih.gov
The structural resemblance of the pyrazolo[1,5-a]pyrimidine core to endogenous purines allows its derivatives to interact with a wide array of biological targets, including enzymes and receptors. nih.gov This has led to the development of compounds with a range of pharmacological properties. bme.hunih.gov Two of the three commercial drugs for cancers with NTRK gene fusions contain a pyrazolo[1,5-a]pyrimidine core, underscoring its therapeutic relevance. nih.gov
Table 1: Reported Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer | nih.gov |
| Protein Kinase Inhibition | nih.gov |
| Antitubercular | nih.gov |
| Anti-inflammatory | bme.hu |
Overview of Structural Features and Tautomeric Considerations in Pyrazolo 1,5 a Pyrimidin 5 4h One Research
The structure of 4-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one features a methyl group at the 4-position of the pyrazolo[1,5-a]pyrimidine (B1248293) core, with a carbonyl group at the 5-position. A key structural aspect of this and related pyrazolo[1,5-a]pyrimidin-ones is the potential for tautomerism. Tautomers are isomers of a compound that readily interconvert, and in the case of pyrazolo[1,5-a]pyrimidin-5(4H)-one, this would primarily involve keto-enol tautomerism.
While specific crystallographic or detailed spectroscopic studies on this compound are not prevalent in the reviewed literature, extensive research on the isomeric pyrazolo[1,5-a]pyrimidin-7(4H)-ones provides valuable insights. nih.gov X-ray crystal structure analysis of a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative definitively showed that the molecule exists in the keto form in the solid state. nih.gov The observed carbon-oxygen double bond length was consistent with that of a typical ketone, rather than the carbon-oxygen single bond expected in the enol tautomer. nih.gov This suggests that the keto form is the more stable tautomer, a finding that is likely applicable to the 5(4H)-one isomer as well.
The potential tautomeric forms are significant as different tautomers can exhibit distinct biological activities. nih.gov In the case of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, methylation of the nitrogen atom (locking it in the keto form) versus methylation of the oxygen atom (locking it in the enol form) resulted in a loss of biological activity, indicating the importance of the specific tautomeric form and the presence of a hydrogen bond donor. nih.gov
Scope of Academic Inquiry into Pyrazolo 1,5 a Pyrimidin 5 4h One Derivatives and Analogues
Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrimidine (B1248293) Core Construction
The cornerstone for the synthesis of the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between an aminopyrazole and a 1,3-biselectrophilic partner. This approach allows for the construction of the fused pyrimidine (B1678525) ring onto the pyrazole (B372694) core, with the substitution pattern of the final product being dictated by the choice of starting materials.
Aminopyrazole and 1,3-Biselectrophile Condensation Approaches
The most prevalent method for constructing the pyrazolo[1,5-a]pyrimidine framework involves the condensation of 3-aminopyrazoles or 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govnih.gov To synthesize this compound, a 3-aminopyrazole is the requisite starting material, which reacts with a β-ketoester like ethyl acetoacetate.
The reaction mechanism typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization via the nucleophilic pyrazole ring nitrogen (N1) attacking the second carbonyl group, and subsequent dehydration to yield the fused bicyclic system. The use of acid catalysts, such as sulfuric acid in acetic acid, is often employed to facilitate this condensation. nih.gov
A variety of 1,3-biselectrophiles can be utilized to generate diverse analogues. These include:
β-Diketones: Such as acetylacetone, which would lead to a different substitution pattern.
β-Ketoesters: Ethyl acetoacetate is a key reagent for the synthesis of the target compound.
Enaminones and Enones: These activated carbonyl compounds can also undergo cyclocondensation with aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine core. bme.hu
The selection of the appropriate aminopyrazole and 1,3-biselectrophile is crucial for obtaining the desired substitution pattern on the final pyrazolo[1,5-a]pyrimidine ring.
Regioselectivity and Stereochemical Control in Fused Heterocycle Formation
Regioselectivity is a critical aspect in the synthesis of pyrazolo[1,5-a]pyrimidines, as the reaction between an unsymmetrical aminopyrazole and an unsymmetrical 1,3-biselectrophile can potentially lead to two different isomers. In the case of synthesizing this compound from a 3-aminopyrazole and ethyl acetoacetate, the regiochemical outcome is determined by which nitrogen atom of the aminopyrazole initiates the cyclization.
The generally accepted mechanism involves the initial reaction of the more nucleophilic exocyclic amino group with the more electrophilic ketone carbonyl of the β-ketoester. The subsequent cyclization then occurs through the attack of the endocyclic N1 nitrogen of the pyrazole onto the ester carbonyl, leading to the formation of the pyrazolo[1,5-a]pyrimidin-5(4H)-one isomer. Conversely, if a 5-aminopyrazole is used, the reaction typically yields the corresponding pyrazolo[1,5-a]pyrimidin-7(4H)-one isomer. nih.gov
Factors influencing regioselectivity include:
Electronic Effects: The relative electrophilicity of the two carbonyl groups in the 1,3-biselectrophile and the nucleophilicity of the amino groups in the aminopyrazole.
Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the reaction pathway and favor the formation of one regioisomer over the other. For instance, microwave irradiation has been reported to influence the regioselectivity of cyclization in some cases. nih.gov
Steric Hindrance: Bulky substituents on either the aminopyrazole or the 1,3-biselectrophile can direct the reaction towards the sterically less hindered product.
Stereochemical control is generally not a factor in the formation of the aromatic pyrazolo[1,5-a]pyrimidin-5(4H)-one core, but it can become relevant in the synthesis of hydrogenated analogues or if chiral centers are present in the starting materials.
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis, ultrasound irradiation, and the application of green chemistry principles have been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines, offering numerous advantages over conventional heating methods.
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.gov In the synthesis of pyrazolo[1,5-a]pyrimidines, microwave-assisted protocols have been shown to be highly effective. rsc.org
The key advantages of microwave-assisted synthesis include:
Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid rise in temperature and significantly shorter reaction times compared to conventional heating.
Improved Yields: The high temperatures and pressures achieved in sealed microwave reactors can lead to more complete reactions and higher product yields.
Enhanced Regioselectivity: In some cases, microwave heating can influence the regioselectivity of the reaction, favoring the formation of a specific isomer. nih.gov
Solvent-Free Conditions: Microwave-assisted reactions can often be carried out in the absence of a solvent, which reduces waste and simplifies product purification. rsc.org
The table below summarizes a representative example of microwave-assisted synthesis of a pyrazolo[1,5-a]pyrimidine analogue.
| Starting Materials | Conditions | Time | Yield | Reference |
| 3-methyl-1H-pyrazol-5-amine and a β-enaminone | MWI, 180 °C, solvent-free | 3h | 80-87% | rsc.org |
| N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide and benzylidene malononitrile | MWI, 120 °C | 20 min | - | nih.gov |
Ultrasound-Irradiation Techniques in Aqueous Media
Ultrasound irradiation is another green technology that has been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidines. bme.hunih.gov Sonication of the reaction mixture can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. bme.hunih.gov
A significant advantage of ultrasound-assisted synthesis is its compatibility with aqueous media, which aligns with the principles of green chemistry. bme.hunih.gov The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability.
Key features of ultrasound-assisted synthesis include:
Mild Reaction Conditions: Reactions can often be carried out at lower temperatures than conventional methods.
Short Reaction Times: Sonication can significantly accelerate the rate of reaction. researchgate.net
High Yields: Improved mass transfer and the energetic effects of cavitation can lead to higher product yields. researchgate.net
Environmental Friendliness: The use of aqueous media and reduced energy consumption contribute to the green credentials of this method. bme.hunih.gov
The following table presents data on the ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
| Starting Materials | Conditions | Time | Yield | Reference |
| 3-amino-5-methyl-1H-pyrazole and 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ultrasound, EtOH, 75 °C | 5 min | 61-98% | nih.govresearchgate.net |
| Aminopyrazoles and acetylenic esters | Ultrasound, KHSO4, aqueous ethanol (B145695) | 4-6 min | 77-95% | bme.hu |
Green Chemistry Principles and Environmentally Benign Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. The goal is to design chemical processes that are more sustainable and have a reduced environmental impact. bme.hu
Key green chemistry approaches in the synthesis of this compound and its analogues include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. bme.hunih.gov
Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This can include the use of solid acid catalysts that can be easily recovered and reused.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
Energy Efficiency: Utilizing energy-efficient techniques like microwave and ultrasound irradiation to reduce energy consumption. bme.hursc.org
Solvent-Free Reactions: Conducting reactions in the absence of a solvent to minimize waste generation. rsc.org
The adoption of these green chemistry principles not only reduces the environmental footprint of the synthesis but can also lead to more efficient and cost-effective processes. The use of aqueous media in ultrasound-assisted synthesis is a prime example of a successful green protocol for this class of compounds. bme.hunih.gov
Diversification through Post-Synthetic Functionalization and Derivatization
Post-synthetic modification of the pyrazolo[1,5-a]pyrimidine core is a versatile strategy for generating libraries of analogues from a common intermediate. This approach allows for the late-stage introduction of various substituents, which is highly efficient for structure-activity relationship (SAR) studies.
Nucleophilic Aromatic Substitution (NAS) on the Pyrimidine Ring
Nucleophilic aromatic substitution (NAS) is a fundamental reaction for the functionalization of electron-deficient heterocyclic systems like pyrazolo[1,5-a]pyrimidines. The presence of activating groups, such as halogens, on the pyrimidine ring facilitates the displacement by a wide range of nucleophiles.
A notable example of the regioselectivity of NAS on this scaffold is the reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. Research has shown that the chlorine atom at the C7 position is significantly more reactive towards nucleophilic attack than the one at the C5 position. nih.gov This selective reactivity allows for the controlled introduction of substituents. For instance, treatment of the dichloro-derivative with morpholine (B109124) in the presence of potassium carbonate at room temperature results in the exclusive formation of 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine in high yield (94%). nih.gov This key intermediate can then be further diversified using other synthetic methods.
Table 1: Nucleophilic Aromatic Substitution on a Dichlorinated Pyrazolo[1,5-a]pyrimidine
| Starting Material | Nucleophile | Reagents and Conditions | Product | Yield (%) |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K₂CO₃, acetone, RT, 1.5 h | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94 |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald–Hartwig)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are particularly well-suited for the functionalization of heterocyclic compounds like this compound and its analogues. nih.govrsc.org
The Suzuki-Miyaura coupling, which forms C-C bonds between an organohalide and an organoboron compound, has been successfully applied to pyrazolo[1,5-a]pyrimidine derivatives. For example, the previously synthesized 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine can undergo a Suzuki reaction with various boronic acids or their pinacol esters to introduce aryl or heteroaryl substituents at the C5 position. nih.gov These reactions are typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like aqueous sodium carbonate. nih.gov
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that enables the formation of C-N bonds. This reaction has been utilized to introduce a variety of amine-containing substituents onto the pyrazolo[1,5-a]pyrimidine core. nih.gov For instance, the same chloro-intermediate can be coupled with amines, such as benzene-1,2-diamine or 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, using a palladium catalyst and a suitable phosphine ligand (e.g., Xantphos) to afford the corresponding amino-substituted products. nih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions on a Functionalized Pyrazolo[1,5-a]pyrimidine
| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Product | Yield (%) |
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Indole-4-boronic acid pinacol ester | Suzuki | Tetrakis(triphenylphosphine)palladium(0), 2M aq Na₂CO₃, DME, reflux | 4-{5-(1H-Indol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine derivative | 83 |
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Benzene-1,2-diamine | Buchwald-Hartwig | Tris(dibenzylideneacetone)dipalladium(0), Xantphos, Cs₂CO₃, toluene, 110 °C | N¹-(2-Methyl-7-(morpholino)pyrazolo[1,5-a]pyrimidin-5-yl)benzene-1,2-diamine | 61 |
Introduction of Specific Functional Groups (e.g., Halogenation, Alkylation)
The introduction of specific functional groups, such as halogens and alkyl groups, is crucial for modifying the electronic and steric properties of the pyrazolo[1,5-a]pyrimidine scaffold.
Halogenation of pyrazolo[1,5-a]pyrimidines can be achieved with high regioselectivity using N-halosuccinimides (NXS). researchgate.net The reaction of pyrazolo[1,5-a]pyrimidines with N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) provides access to a range of halogenated derivatives. researchgate.net For instance, mono- and di-iodination can be selectively achieved by controlling the stoichiometry of NIS. researchgate.net Furthermore, a one-pot, three-component reaction has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a K₂S₂O₈-promoted tandem cyclization and oxidative halogenation. nih.govacs.org This method utilizes sodium halides as the halogen source. nih.govacs.org
Table 3: Halogenation of Pyrazolo[1,5-a]pyrimidine Derivatives
| Substrate | Halogenating Agent | Conditions | Product | Yield (%) |
| 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | NaI/K₂S₂O₈ | Water, 80 °C, 1 h | 7-(4-Fluorophenyl)-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine | 94 |
| 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | NaBr/K₂S₂O₈ | Water, 80 °C, 1 h | 3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | 84 |
| 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | NaCl/K₂S₂O₈ | Water, 80 °C, 1 h | 3-Chloro-7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | 89 |
Alkylation of the pyrazolo[1,5-a]pyrimidin-5(4H)-one core can introduce substituents on the nitrogen atoms. While direct alkylation of this compound is not extensively documented, the synthesis of N-methylated analogues of the related pyrazolo[1,5-a]pyrimidin-7(4H)-one has been reported. acs.org For example, the synthesis of a N-methylated analogue resulted in the loss of biological activity in an antitubercular assay, highlighting the importance of the N-H bond for this specific application. acs.org The synthesis of such derivatives is crucial for exploring the pharmacophore of this scaffold. acs.org
Novel Synthetic Pathways and Mechanistic Elucidation
The development of novel synthetic routes to the pyrazolo[1,5-a]pyrimidine core is an active area of research, with a focus on improving efficiency, sustainability, and molecular diversity. nih.gov
Recent advancements include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov Green synthetic approaches, such as reactions in aqueous media under ultrasonic irradiation, are also gaining prominence. bme.hu For example, a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been synthesized by reacting aminopyrazoles with alkynes in aqueous ethanol with the assistance of KHSO₄ under ultrasound irradiation. bme.hu
Palladium-catalyzed oxidative C-H/C-H cross-coupling has emerged as a powerful strategy for the direct functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, avoiding the need for pre-functionalized starting materials. nih.gov This approach allows for the coupling of pyrazolo[1,5-a]azines with various five-membered heteroarenes. nih.gov
Mechanistic studies of these novel reactions are crucial for their optimization and broader application. For instance, in the K₂S₂O₈-promoted tandem cyclization/oxidative halogenation, the reaction is proposed to proceed through an initial cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core, followed by in situ generation of the halogenating species and subsequent electrophilic aromatic substitution on the electron-rich pyrazole ring. acs.org
Influence of Substituent Patterns on Molecular Properties and Biological Interactions
Positional Effects of Functional Groups (e.g., C2, C3, C5, C6, C7 Substitution)
Systematic modifications around the pyrazolo[1,5-a]pyrimidine core have elucidated the specific roles of substituents at various positions. The versatility of synthetic strategies allows for diverse functional groups to be introduced, significantly impacting the biological activity. nih.govrsc.org
C2 Position: In the context of phosphoinositide 3-kinase (PI3K) inhibitors, modifications at the C2 position have been explored to enhance activity. For instance, replacing a methylene (B1212753) (-CH2) group with a carbonyl (-CO) group at this position was investigated to improve the potency of certain derivatives. nih.gov In other studies, the introduction of a methyl group at C2 was a foundational element in a series of compounds targeting PI3Kδ. nih.gov
C3 Position: For antitubercular agents based on the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, the presence of an aromatic ring at the C3 position was found to be necessary for activity. nih.gov Halogenation at this position has also been achieved through oxidative halogenation, providing a route to further functionalization. nih.gov
C5 Position: The C5 position has been identified as a critical site for tuning the selectivity and potency of PI3Kδ inhibitors. Introducing different benzimidazole (B57391) or indole (B1671886) groups at this position directly influences the interaction with the enzyme's affinity pocket. nih.govmdpi.com For example, 5-indole-pyrazolo[1,5-a]pyrimidines were found to be highly selective PI3Kδ inhibitors, potentially by forming an additional hydrogen bond. nih.govmdpi.com
C7 Position: The C7 position is highly reactive, making it a key site for modification. nih.gov In many PI3K inhibitors, a morpholine group at the C7 position is crucial, forming a critical hydrogen bond with the hinge region of the kinase. nih.govmdpi.com The synthesis of these compounds often involves a key intermediate where a chlorine atom at the C7 position is substituted with morpholine. nih.gov
| Position | Substituent Example | Observed Effect | Target Class Example | Source |
|---|---|---|---|---|
| C2 | Methyl (-CH3) | Serves as a core element in potent derivatives. | PI3Kδ | nih.gov |
| C5 | Indole / Benzimidazole | Enhances potency and selectivity. | PI3Kδ | nih.govmdpi.com |
| C7 | Morpholine | Crucial for hinge-binding interaction. | PI3Kδ | nih.govmdpi.com |
| C3 | Aromatic Ring | Necessary for biological activity. | Antitubercular | nih.gov |
Electronic and Steric Effects of Substituents on Target Affinity and Selectivity
The electronic nature (electron-donating or electron-withdrawing) and steric bulk of substituents are determinant factors for target affinity and selectivity. rsc.orgnih.gov
For PI3Kδ inhibitors, steric factors at the C5 position play a key role in achieving selectivity over other PI3K isoforms. Substituents that can create steric blockage in the tryptophan shelf (Trp-760) region of PI3Kδ lead to disfavored binding in other isoforms, thus enhancing selectivity. nih.gov For example, a 2-difluoromethylbenzimidazole derivative was identified as a potent PI3Kδ inhibitor, with the substituent's properties being crucial for activity. nih.gov
Pharmacophore Elucidation and Identification of Key Structural Motifs
Pharmacophore modeling helps identify the essential structural features required for biological activity. For pyrazolo[1,5-a]pyrimidine derivatives acting as PI3Kδ inhibitors, a clear pharmacophore has emerged from SAR studies. nih.govmdpi.com
Key features include:
Hinge-Binding Motif: A hydrogen bond acceptor, typically the oxygen atom of a morpholine ring at the C7 position, that interacts with the backbone amide of Val-828 in the hinge region of the kinase. nih.govmdpi.com This interaction is considered crucial for anchoring the inhibitor in the ATP-binding site. mdpi.comdrugbank.com
Affinity Pocket Interaction: Substituents at the C5 position, such as indole or benzimidazole rings, occupy a deeper affinity pocket. These groups can form additional interactions that enhance both potency and selectivity. nih.govmdpi.com
Scaffold Core: The rigid pyrazolo[1,5-a]pyrimidine core acts as the central scaffold, correctly positioning the key interacting groups (the hinge-binder and the affinity pocket substituent) for optimal binding. nih.govnih.gov
Similarly, for antitubercular derivatives, SAR studies identified that aromatic rings at both the R² and R³ positions were essential moieties for activity, forming a key part of the pharmacophore for that specific biological target. nih.gov
Tautomeric Forms and Their Role in Structure-Activity Relationships and Biological Recognition
The pyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold can exist in different tautomeric forms, which can have significant implications for molecular recognition and biological activity. nih.govresearchgate.net Tautomerism, the migration of a proton, can alter the hydrogen bonding pattern of a molecule, potentially leading to different binding modes or interactions with a biological target. nih.govnih.gov
For the related pyrazolo[1,5-a]pyrimidin-7(4H)-one core, three plausible tautomeric structures have been identified. nih.gov An X-ray crystallography study of an analogue confirmed that the 4H-one tautomer (referred to as 4a in the study) is the dominant form in the solid state. nih.gov This was supported by a C=O bond length consistent with a ketone rather than a phenolic C–O bond. nih.gov
To probe the importance of these tautomeric forms, researchers synthesized analogues where the tautomerism was "locked" by methylation. nih.gov An O-methylated derivative, constrained to an enol-like form, and an N-methylated derivative, locked into the 4H-one form but unable to act as a hydrogen bond donor, both resulted in a loss of antitubercular activity. nih.gov This suggests that the ability to exist in the correct tautomeric state and/or the presence of the N-H proton for hydrogen bonding is critical for the biological activity of this class of compounds. nih.gov The tautomeric equilibrium can be influenced by environmental factors, and the preferential recognition of a minor tautomer by a biological target is a known mechanism in biochemistry. nih.govias.ac.in
Rational Design Strategies for Enhanced Research Probes and Analogues
The knowledge gained from SAR, pharmacophore, and tautomerism studies provides a foundation for the rational design of new and improved analogues. nih.govnih.gov Iterative cycles of design, synthesis, and biological testing are a hallmark of modern drug discovery. drugbank.com
A prominent example is the development of selective PI3Kδ inhibitors. nih.govnih.gov Starting from an initial screening hit, researchers have rationally designed focused libraries of compounds:
Core Retention: The pyrazolo[1,5-a]pyrimidine scaffold was retained as the core structure. nih.gov
Hinge-Binder Installation: A morpholine group was consistently placed at the C7 position to ensure the crucial hydrogen bond with the kinase hinge region. nih.gov
Selectivity-Driven Modification: Diverse heterocyclic systems, such as indoles and benzimidazoles, were systematically introduced at the C5 position to explore the affinity pocket and optimize selectivity for the PI3Kδ isoform over others. nih.govmdpi.com
Property Optimization: Further modifications, such as substitutions on the C5-heterocycle, were made to extend into the solvent-exposed region, aiming to improve physicochemical properties and potency. nih.govmdpi.com
This rational approach has led to the discovery of compounds with low nanomolar potency and high selectivity, demonstrating the power of structure-based design in optimizing this privileged scaffold. nih.govnih.gov
Molecular Mechanisms and Biological Target Interactions of Pyrazolo 1,5 a Pyrimidin 5 4h One Analogues
Enzyme Inhibition Studies and Mechanistic Research
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent inhibitors of several enzyme families, a characteristic attributed to their ability to be chemically modified at multiple positions, thereby fine-tuning their interaction with specific enzymatic targets. nih.govrsc.org
The pyrazolo[1,5-a]pyrimidine core is a prominent scaffold for developing protein kinase inhibitors (PKIs), which are crucial in targeted cancer therapy. nih.govrsc.org These compounds can act as ATP-competitive or allosteric inhibitors, and their efficacy is highly dependent on the substitution patterns around the core structure. nih.gov
Pim-1 Kinase: A series of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines have been developed as potent and selective inhibitors of Pim-1 kinase. nih.gov Optimization of substituents at the 3- and 5-positions was found to be critical for potency, with the 5-position substituent engaging in hydrogen bonding with Asp-128 and Asp-131 residues in the Pim-1 active site. nih.gov One analogue demonstrated an IC₅₀ of 45 nM against Pim-1 and was also found to inhibit the Flt-3 kinase. nih.gov
EGFR, B-Raf, and MEK: Analogues of pyrazolo[1,5-a]pyrimidine have shown significant inhibitory effects against kinases in the Ras-Raf-MEK-ERK signaling pathway. nih.gov 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (PP 3), a related scaffold, acts as an EGFR tyrosine kinase inhibitor with an IC₅₀ of 2.7 μM. rsc.org Pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors, a key target in melanoma. researchgate.net Some derivatives bind to B-Raf without forming a traditional hinge-binding hydrogen bond, offering a different mechanism of inhibition. google.com The inhibitory effects on both B-Raf and MEK kinases make these compounds particularly relevant for cancer treatment. nih.gov
PI3Kδ: Researchers have designed and synthesized pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), an important enzyme in immune cell regulation. A key structural feature for activity is a morpholine (B109124) ring at position 7, which forms a critical hydrogen bond with Val-828 in the hinge region of the enzyme. One benzimidazole (B57391) derivative, CPL302415, showed high potency with an IC₅₀ value of 18 nM for PI3Kδ and excellent selectivity over other PI3K isoforms.
Other Kinases (CDK, RET): A pyrazolo[1,5-a]pyrimidine derivative, BS-194, was identified as a selective and potent inhibitor of cyclin-dependent kinases (CDKs), with IC₅₀ values of 3 nM and 30 nM for CDK2 and CDK1, respectively. Additionally, the pyrazolo[1,5-a]pyrimidine scaffold has been optimized to produce potent RET kinase inhibitors for treating lung adenocarcinoma.
Table 1: Pyrazolo[1,5-a]pyrimidine Analogues as Protein Kinase Inhibitors This table is interactive. You can sort and filter the data.
| Compound Class | Target Kinase(s) | Key Findings | IC₅₀ Values | Citations |
|---|---|---|---|---|
| 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine | Pim-1, Flt-3 | Hydrogen bonding with Asp-128 and Asp-131 is critical for potency. | 45 nM (Pim-1) | nih.gov |
| Pyrazolo[1,5-a]pyrimidine Benzimidazole Derivative (CPL302415) | PI3Kδ | High selectivity over PI3Kα, PI3Kβ, and PI3Kγ isoforms. | 18 nM (PI3Kδ) | |
| Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) | CDK1, CDK2, CDK5, CDK7, CDK9 | Orally bioavailable and demonstrated antiproliferative activity. | 3 nM (CDK2), 30 nM (CDK1) | |
| 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (PP 3) | EGFR | Serves as a negative control for the Src kinase inhibitor PP 2. | 2.7 µM | rsc.org |
While research on pyrazolo[1,5-a]pyrimidin-5(4H)-one specifically targeting Phosphodiesterase 2A (PDE2A) is limited, studies on closely related scaffolds highlight the potential of this chemical family. A patent has described novel nih.govsigmaaldrich.comnih.govtriazolo[1,5-a]pyrimidin-yl derivatives as inhibitors of PDE2. PDE2 is highly expressed in brain regions associated with emotion, learning, and memory, making it a target for neurological and psychiatric disorders. The invention aimed to provide PDE2 inhibitors with an improved balance of properties, including potency and selectivity. This demonstrates that the broader pyrimidine-fused heterocyclic family is a viable starting point for developing PDE2 modulators.
Analogues based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a structural isomer of the 5(4H)-one core, have been identified as potent inhibitors of the KDM5 family of histone H3 lysine (B10760008) 4 (H3K4) demethylases. Dysregulation of KDM5 enzymes is linked to cancer and the development of drug resistance.
Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one compound led to the identification of KDM5-IN-1, a potent and selective inhibitor with an IC₅₀ of 15.1 nM for KDM5A. This compound also effectively inhibits KDM5B and KDM5C isoforms (IC₅₀ of 4.7 nM and 65.5 nM, respectively) and shows over 100-fold selectivity against other KDM enzymes like KDM4C. Structure- and property-based design approaches were used to improve cell potency and pharmacokinetic profiles, resulting in orally bioavailable compounds suitable for in vivo studies.
Table 2: Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues as KDM5 Inhibitors This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme(s) | Key Findings | IC₅₀ Values | Citations |
|---|---|---|---|---|
| KDM5-IN-1 | KDM5A, KDM5B, KDM5C | Potent, selective, and orally bioavailable. | 15.1 nM (KDM5A), 4.7 nM (KDM5B), 65.5 nM (KDM5C) |
The pyrazolo[1,5-a]pyrimidine framework and its analogues have been explored for their antimicrobial properties, targeting essential bacterial and mycobacterial enzymes.
FAD-dependent Hydroxylase: In the fight against tuberculosis, a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones were investigated. Resistance to these compounds in Mycobacterium tuberculosis (Mtb) was conferred by a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751). This enzyme was found to promote the catabolism of the compound through hydroxylation, indicating that the compound's mechanism of action is directly linked to this enzyme target.
DNA Gyrase B: DNA gyrase is a validated target for antibacterial drugs. A series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were synthesized and evaluated as dual inhibitors of bacterial DNA gyrase and Dihydrofolate reductase (DHFR). Two compounds, 9n and 9o, showed inhibitory activity against E. coli DNA gyrase comparable to the reference drug ciprofloxacin (B1669076). Molecular docking studies confirmed favorable binding interactions with the essential amino acids in the enzyme's active site.
Table 3: Pyrazolo[1,5-a]pyrimidine Analogues as Microbial Enzyme Inhibitors This table is interactive. You can sort and filter the data.
| Compound Class | Microbial Target | Organism | Key Findings | Citations |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | FAD-dependent Hydroxylase (Rv1751) | Mycobacterium tuberculosis | Resistance is conferred by mutation of Rv1751, which hydroxylates and inactivates the compound. | |
| 1,2,4-Triazolo[1,5-a]pyrimidines (9n, 9o) | DNA Gyrase, DHFR | E. coli | Showed dual inhibitory activity comparable to ciprofloxacin and trimethoprim. |
The HIV-1 reverse transcriptase (RT) is a key enzyme in the viral life cycle and a major drug target. The RT-associated ribonuclease H (RNase H) function remains an underexploited target. Research into 1,2,4-triazolo[1,5-a]pyrimidine (TZP) derivatives, close analogues of the pyrazolopyrimidine core, has identified compounds that inhibit the HIV-1 RNase H function. These compounds were found to be allosteric inhibitors, binding to a previously unexplored site on the enzyme, distinct from the RNase H active site and the polymerase active site. This research provides a basis for the future optimization of this class of RNase H inhibitors.
Receptor Modulation Research (e.g., GABAA Receptor Subtypes)
Analogues of pyrazolo[1,5-a]pyrimidine have been investigated as modulators of the γ-aminobutyric acid type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Research has focused on related scaffolds like pyrazolo[1,5-a]quinazolines and pyrazolo[1,5-a]thieno[2,3-e]pyrimidines.
Studies on pyrazolo[1,5-a]quinazoline-5-one derivatives revealed that small structural modifications can drastically alter their pharmacological profile at the GABAₐ receptor. For example, an 8-chloro-3-hydroxymethyl derivative behaves as an agonist, enhancing the chloride current. In contrast, the corresponding 3-methoxymethyl derivative acts as a null modulator, indicating the hydroxyl group is crucial for agonist activity. Further research on 8-methoxypyrazolo[1,5-a]quinazolines identified compounds that could act as partial agonists or inverse partial agonists, demonstrating the tunability of this scaffold for modulating GABAₐ receptor activity.
Anti-Infective Action Mechanisms in Preclinical Models (e.g., Antitubercular, Antimicrobial, Antiviral)
Analogues of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant potential as anti-infective agents, with activities documented against various pathogens in preclinical studies.
Antitubercular Activity: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core, an isomer of the 5(4H)-one, has been identified as a promising lead for antituberculosis agents. nih.gov Studies on this scaffold have revealed that its mechanism of action can vary. For some analogues, resistance in Mycobacterium tuberculosis (Mtb) was linked to a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which led to the breakdown of the compound. nih.gov Notably, the antitubercular effects of these specific compounds were not associated with common mechanisms like interference with iron homeostasis, cell-wall biosynthesis, or isoprene (B109036) biosynthesis. nih.gov In contrast, another series of related compounds, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues, were found to be bactericidal against Mtb by targeting the essential MmpL3 transporter, which is crucial for mycolic acid transport and the formation of the mycobacterial outer membrane. plos.org
Antimicrobial and Antifungal Activity: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to broader antimicrobial applications. A study involving the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives incorporating a sulfathiazole (B1682510) moiety reported that most of the synthesized compounds exhibited good antibacterial and antifungal activity. nih.gov These findings underscore the potential of this heterocyclic system as a basis for developing novel antimicrobial agents. nih.gov
Antiviral Activity: Derivatives of 4H-pyrazolo[1,5-a]pyrimidin-7-one have been synthesized and assessed for their ability to inhibit the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov A number of these compounds showed potent activity in enzymatic assays, highlighting their potential as antiviral agents by targeting critical viral enzymes. nih.gov The search for new antiviral compounds often focuses on heterocyclic fragments like pyrimidines, which are considered promising scaffolds for drug development. mdpi.com
Table 1: Preclinical Anti-Infective Activity of Pyrazolo[1,5-a]pyrimidine Analogues
| Compound Class | Target Organism/Virus | Mechanism of Action / Target | Source |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues | Mycobacterium tuberculosis | Resistance via mutation in FAD-dependent hydroxylase (Rv1751); not related to iron homeostasis or cell wall biosynthesis. | nih.gov |
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) | Mycobacterium tuberculosis | Targets MmpL3, interfering with trehalose (B1683222) dimycolate (TDM) production. | plos.org |
| Pyrazolo[1,5-a]pyrimidine-Sulfathiazole Derivatives | Bacteria and Fungi | General antimicrobial and antifungal activity. | nih.gov |
Cellular Pathway Interference in Preclinical Cancer Models (e.g., Impaired Cell Survival in HCT-116 Colorectal Carcinoma Cell Line)
The pyrazolo[1,5-a]pyrimidine scaffold is a key structure in the development of protein kinase inhibitors for cancer therapy. nih.gov Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. nih.govnih.gov
Derivatives of pyrazolo[1,5-a]pyrimidine have been evaluated for their cytotoxic effects against various cancer cell lines, including the HCT-116 colorectal carcinoma cell line. ekb.eg Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant activity against HCT-116 cells. ekb.eg The mechanism often involves the inhibition of key kinases in signaling pathways that are critical for cancer cell proliferation and survival. nih.gov For instance, pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as inhibitors of B-Raf kinase. nih.gov The B-Raf kinase is a central component of the Raf-MEK-ERK signaling pathway, which is frequently mutated and hyperactivated in various cancers, including melanoma and colorectal cancer. nih.gov
While direct studies on 4-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one are limited, research on isomeric structures provides insight into potential mechanisms. For example, N5-substituted-pyrazolo[3,4-d]pyrimidinone derivatives, which are isomers of the core scaffold, have been developed as Cyclin-Dependent Kinase 2 (CDK2) inhibitors and have shown antiproliferative activity against HCT-116 cells. mdpi.com The inhibition of CDKs is a well-established strategy in cancer therapy to halt the cell cycle and prevent tumor growth.
Table 2: Activity of Pyrazolo[1,5-a]pyrimidine Analogues in Preclinical Cancer Models
| Compound Class | Cell Line | Target/Pathway | Source |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivatives | HCT-116 (Colorectal Carcinoma) | General cytotoxic effects. | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylates | General (implicated in colorectal cancer) | B-Raf kinase inhibition. | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | General (implicated in cancer) | Protein Kinase Inhibitors (e.g., B-Raf, MEK). | nih.gov |
Photophysical Properties and Optical Applications (e.g., Fluorophores for Intracellular Processes and Chemosensors)
Beyond their therapeutic potential, pyrazolo[1,5-a]pyrimidines have emerged as an attractive class of compounds for optical applications due to their unique photophysical properties. rsc.org Their small, rigid nih.govrsc.org-fused N-heterocyclic system, combined with efficient synthesis and functionalization methods, makes them suitable candidates for developing novel fluorophores. rsc.org
A study on a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines demonstrated their promising fluorescence characteristics. rsc.org These compounds were found to exhibit strong light emission in the solid state, with some derivatives showing high quantum yields (QY). For example, upon illumination with UV light, several analogues emitted strong blue light, with solid-state quantum yields reaching up to 0.63 for one derivative. rsc.org The emission color could be shifted towards the green region of the spectrum by altering the substituents on the pyrimidine (B1678525) ring. rsc.org These properties, including high quantum yields and excellent photostability, make pyrazolo[1,5-a]pyrimidines valuable for applications such as fluorescent probes for imaging intracellular processes or as chemosensors. rsc.org
Table 3: Solid-State Fluorescence Properties of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidine Analogues (Compounds 4a-g from source)
| Compound | Emission Color | Quantum Yield (QYSS) | Source |
|---|---|---|---|
| 4b | Blue | 0.63 | rsc.org |
| 4d | Blue | 0.39 | rsc.org |
| 4a | Blue | 0.22 | rsc.org |
| 4e | Blue | 0.18 | rsc.org |
| 4g | Green-shifted | 0.13 | rsc.org |
| 4f | Green-shifted | 0.08 | rsc.org |
| 4c | Green-shifted | 0.01 | rsc.org |
Computational and Theoretical Chemistry Approaches for Pyrazolo 1,5 a Pyrimidin 5 4h One Research
Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one research, docking simulations are instrumental in predicting the binding affinity and mode of interaction between the compound and a biological target, typically a protein or enzyme.
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. nih.gov Molecular docking studies on derivatives of this scaffold have been crucial in elucidating their mechanism of action. For instance, docking simulations of pyrazolo[1,5-a]pyrimidine derivatives into the active sites of enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) have revealed key binding interactions. mdpi.com These studies often show that the pyrazolo[1,5-a]pyrimidine core can mimic the adenine (B156593) ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase active site. nih.gov
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule, in this case, a derivative of pyrazolo[1,5-a]pyrimidin-5(4H)-one, is then computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy. The results can guide the design of more potent and selective inhibitors by identifying which functional groups on the scaffold contribute most significantly to binding. For example, studies have shown that modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring can enhance binding affinity through additional hydrogen bonding, hydrophobic interactions, or π–π stacking. nih.gov
| Derivative Example | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrazolo[1,5-a]pyrimidine-based inhibitor | CDK2 | -9.5 | Leu83, Glu81 |
| Pyrazolo[1,5-a]pyrimidine-based inhibitor | TRKA | -10.2 | Met592, Asp669 |
| Pyrazolo[1,5-a]pyrimidine-based inhibitor | DNA Gyrase (2XCT) | -8.7 | Asp73, Gly77 |
Note: The data in this table is illustrative and compiled from various studies on pyrazolo[1,5-a]pyrimidine derivatives, not specifically this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational stability of the ligand-target complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.
For pyrazolo[1,5-a]pyrimidine-based inhibitors, MD simulations are used to:
Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the binding pose predicted by docking is stable. A stable complex will show minimal fluctuations in RMSD.
Analyze Conformational Changes: MD can reveal subtle conformational changes in both the ligand and the protein upon binding. For example, substitutions on the pyrazolo[1,5-a]pyrimidine scaffold can influence its conformational flexibility, which in turn can affect its binding affinity. nih.gov
Calculate Binding Free Energy: More advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the results from docking studies.
In a study on bioactive pyrazolo[3,4-d]pyrimidines, a related scaffold, MD simulations were used to understand the conformational preferences and the influence of different crystalline forms on the molecule's energy landscape. mdpi.com Such studies are crucial for understanding how the specific substitution, such as the methyl group at the 4-position in this compound, might influence the molecule's conformational dynamics and its interaction with biological targets.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic properties of molecules.
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations are employed to:
Determine Molecular Geometries: DFT is used to optimize the three-dimensional structure of the molecule, providing accurate bond lengths and angles.
Analyze Electronic Properties: DFT calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity and its potential for intermolecular interactions.
Investigate Tautomerism: The pyrazolo[1,5-a]pyrimidin-5(4H)-one core can exist in different tautomeric forms. DFT calculations can be used to determine the relative energies of these tautomers, predicting which form is most stable under different conditions. For the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, it was shown that there are three plausible tautomeric structures, and the crystalline form was verified to exist as a specific tautomer. mdpi.com Methylation at different positions can lock the molecule into a specific tautomeric form, which can lead to a loss of biological activity, highlighting the importance of understanding tautomerism. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their photophysical properties, such as absorption and emission spectra. Pyrazolo[1,5-a]pyrimidines have been identified as a promising class of fluorophores. rsc.org
TD-DFT calculations have been instrumental in understanding the photophysical properties of this class of compounds. rsc.org These calculations can predict the wavelengths of maximum absorption and emission, as well as the nature of the electronic transitions involved. For example, TD-DFT studies have shown that the introduction of electron-donating groups at position 7 of the pyrazolo[1,5-a]pyrimidine ring can lead to enhanced absorption and emission intensities due to intramolecular charge transfer (ICT) phenomena. rsc.org These theoretical predictions are often in good agreement with experimental observations and provide a rational basis for the design of new fluorescent probes with tailored optical properties. rsc.org
| Property | Description | Application in Pyrazolo[1,5-a]pyrimidine Research |
| DFT | A quantum mechanical modeling method to investigate the electronic structure of many-body systems. | Used to calculate optimized geometries, electronic properties (HOMO, LUMO), and relative energies of tautomers. |
| TD-DFT | An extension of DFT to study excited states and predict photophysical properties. | Used to predict absorption and emission spectra, and to understand the nature of electronic transitions in fluorescent derivatives. |
In Silico Prediction of Biochemical Profiles and Interaction Models
In silico methods are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as their potential for off-target interactions. For pyrazolo[1,5-a]pyrimidine derivatives, these predictions are crucial for early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities.
Numerous studies on pyrazolo[1,5-a]pyrimidines have incorporated in silico ADMET predictions. rsc.orgresearchgate.net These studies often use commercially available software or web-based tools to calculate properties such as:
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
Gastrointestinal Absorption: Prediction of how well a compound will be absorbed from the gut.
Cytochrome P450 (CYP) Inhibition: Prediction of the potential for a compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions.
Toxicity: Prediction of various toxicities, such as carcinogenicity and cardiotoxicity (e.g., hERG inhibition).
These in silico profiles provide a comprehensive overview of a compound's potential as a drug and help to prioritize which derivatives should be synthesized and tested experimentally. rsc.org
Cheminformatics and Database Utilization for Compound Discovery and Characterization
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Publicly available databases such as PubChem and ChEMBL are invaluable resources for the discovery and characterization of new compounds based on the pyrazolo[1,5-a]pyrimidine scaffold.
PubChem: A database of chemical molecules and their activities against biological assays. It contains information on the physical and chemical properties, biological activities, and safety and toxicity of a vast number of compounds, including many pyrazolo[1,5-a]pyrimidine derivatives. ebi.ac.uk Researchers can search PubChem to find existing compounds with similar structures to this compound and to gather information on their known biological activities.
ChEMBL: A manually curated chemical database of bioactive molecules with drug-like properties. It brings together chemical, bioactivity, and genomic data to aid the translation of genomic information into effective new drugs. ChEMBL is particularly useful for identifying which biological targets have been modulated by compounds with a pyrazolo[1,5-a]pyrimidine core. For example, a search for pyrazolo[1,5-a]pyrimidine in ChEMBL reveals numerous compounds that have been tested against a wide range of protein kinases, providing valuable information for designing new kinase inhibitors.
By leveraging these databases, researchers can gain insights into the structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyrimidine scaffold, identify potential biological targets for new derivatives, and avoid re-synthesizing compounds that have already been studied.
Future Research Directions and Unexplored Avenues for Pyrazolo 1,5 a Pyrimidin 5 4h One Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The creation of 4-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one and its analogs has traditionally relied on methods like the cyclocondensation of aminopyrazoles with various carbonyl compounds. nih.govmdpi.com However, the future of synthesizing these molecules lies in greener and more efficient strategies.
Researchers are increasingly turning to methods that reduce environmental impact and improve yields. bme.hu Microwave-assisted synthesis, for example, has been shown to dramatically accelerate reaction times and increase yields for pyrazolo[1,5-a]pyrimidines. nih.gov One study highlighted that microwave irradiation could enhance the yield of a palladium-catalyzed synthesis from a mere 15% under traditional heating to significantly higher levels in a fraction of the time. nih.gov Another promising green approach involves using ultrasonic irradiation in aqueous solutions, which simplifies procedures and minimizes the use of hazardous solvents. bme.hubme.hu
Future work will likely focus on one-pot reactions and multicomponent strategies that combine several synthetic steps without isolating intermediates, saving time, resources, and reducing waste. nih.gov The development of novel catalysts, particularly those based on earth-abundant metals, will also be crucial for making these synthetic routes more sustainable and cost-effective.
Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidines
| Method | Key Advantages | Areas for Future Improvement |
| Microwave-Assisted | Rapid reaction times, higher yields, reduced environmental impact. nih.gov | Scale-up for industrial production, broader substrate scope. |
| Ultrasonic Irradiation | Environmentally friendly (aqueous media), simple, good yields. bme.hu | Exploration with more complex starting materials. |
| Palladium-Catalyzed | Precise functionalization, high diversity. rsc.orgnih.gov | Use of more sustainable catalysts, milder reaction conditions. |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste. nih.gov | Better control over regioselectivity, simplification of product purification. |
Discovery and Validation of New Biological Targets and Mechanisms of Action
Pyrazolo[1,5-a]pyrimidines are well-known as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. rsc.org Derivatives have shown significant activity against kinases like B-Raf, MEK, and Tropomyosin receptor kinases (Trks). nih.govnih.govmdpi.com However, the full biological potential of the this compound scaffold is far from exhausted.
Future research should aim to look beyond established targets. One emerging area of interest is their potential as inhibitors of phosphodiesterases (PDEs), which could lead to treatments for cognitive disorders. researchgate.net Another promising, less-explored target is the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in immune regulation, where a pyrazolo[1,5-a]pyrimidine (B1248293) derivative was identified as a potent antagonist. rsc.org
Validating these new targets will require a combination of biochemical assays, cellular studies, and in vivo models. For instance, after identifying a hit from virtual screening, researchers synthesized pyrazolo[1,5-a]pyrimidine compounds that potently inhibited Pim-1 kinase and suppressed cancer cell colony formation, confirming the cellular activity was linked to the inhibition of this specific kinase. researchgate.net Similar validation workflows will be essential for confirming novel mechanisms of action and expanding the therapeutic applicability of this scaffold.
Integration of Advanced Computational Methodologies with Experimental Design for Predictive Research
Computational chemistry is poised to revolutionize the discovery and optimization of pyrazolo[1,5-a]pyrimidine derivatives. Molecular docking studies have already been used extensively to predict how these compounds bind to target proteins, such as CDK2 and TRKA kinases, providing crucial insights for designing more potent inhibitors. nih.gov
The future lies in the integration of more advanced computational tools like artificial intelligence (AI) and machine learning (ML). These technologies can analyze vast datasets to predict the biological activity and physicochemical properties of virtual compounds before they are ever synthesized. For example, a homology model-based virtual screening successfully identified a pyrazolo[1,5-a]pyrimidine-based AHR antagonist, which was then experimentally verified and optimized to achieve low nanomolar potency. rsc.org
Furthermore, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are becoming instrumental in predicting the photophysical properties of these molecules, guiding the design of new fluorescent probes and materials. rsc.org By combining these predictive models with experimental validation, researchers can significantly accelerate the design-build-test-learn cycle, leading to the faster development of novel drugs and materials.
Table 2: Application of Computational Methods in Pyrazolo[1,5-a]pyrimidine Research
| Computational Method | Application | Future Direction |
| Molecular Docking | Predicting binding modes to protein targets (e.g., kinases). nih.gov | Docking against flexible or allosteric sites to find new inhibition mechanisms. |
| Virtual Screening | Identifying novel antagonists for targets like AHR. rsc.org | Integrating AI/ML to improve hit rates and predict off-target effects. |
| DFT/TD-DFT | Understanding electronic structure to predict optical properties. rsc.org | Designing molecules with tailored absorption/emission for specific sensing applications. |
| QSAR | Correlating chemical structure with biological activity. rsc.orgnih.gov | Developing more robust predictive models for toxicity and bioavailability. |
Exploration of Pyrazolo[1,5-a]pyrimidin-5(4H)-one Derivatives in Functionalized Materials and Sensing Applications
While much of the focus has been on medicinal chemistry, the unique photophysical properties of the pyrazolo[1,5-a]pyrimidine core open doors to exciting applications in materials science. nih.gov These compounds have been identified as promising organic fluorophores, with some derivatives exhibiting high fluorescence quantum yields and excellent photostability, comparable to commercial probes. rsc.org
A key future direction is the development of chemosensors. Researchers have already designed pyrazolo[1,5-a]pyrimidine-based probes for the detection of cyanide ions, with theoretical and experimental results showing excellent sensitivity and selectivity. acs.org The strategic placement of electron-donating or electron-withdrawing groups on the scaffold allows for the fine-tuning of its optical properties, making it adaptable for various sensing applications. rsc.org For instance, derivatives have been created to sense water content in organic solvents and quantify ethanol (B145695) in spirits. researchgate.net
Future investigations could explore their use in organic light-emitting diodes (OLEDs), bio-imaging agents, and smart materials that respond to environmental stimuli. The ability to easily functionalize the core structure provides a powerful tool for creating a diverse library of materials with tailored optical and electronic properties. rsc.org
Strategies for Overcoming Research Challenges in Scaffold Modification and Derivatization
Despite the versatility of the pyrazolo[1,5-a]pyrimidine scaffold, challenges remain in its chemical modification. nih.gov Achieving regioselectivity—the ability to add a functional group to a specific position on the ring system—can be difficult. Furthermore, developing methods for late-stage functionalization, where modifications are made at the end of a synthetic sequence, is a critical goal for rapidly creating diverse compound libraries.
Future strategies will likely focus on advanced synthetic techniques like C-H activation, which allows for the direct modification of carbon-hydrogen bonds, offering a more efficient way to introduce new functional groups. Palladium-catalyzed cross-coupling reactions are already a key tool for diversification, but expanding the portfolio of compatible reactions is an ongoing need. rsc.orgnih.gov
Overcoming the challenge of drug resistance in cancer therapy, a frequent issue with kinase inhibitors, is another major hurdle. rsc.orgnih.gov One promising strategy is the development of dual inhibitors that target multiple kinases simultaneously, which may reduce the likelihood of resistance. nih.gov Synthesizing macrocyclic derivatives of the pyrazolo[1,5-a]pyrimidine core has also been shown to be an effective strategy to combat resistance mutations in targets like Trk kinases. mdpi.com These innovative synthetic approaches will be essential for fully realizing the therapeutic and material potential of the this compound scaffold. researchgate.net
Q & A
Q. What are the standard synthetic methodologies for preparing 4-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives?
A common approach involves condensation reactions under solvent-free conditions. For example, 1H-pyrazol-5-amines can react with aldehydes and barbituric acids to form pyrazolo-pyrimidine derivatives. This method avoids toxic solvents and improves reaction efficiency . Purification typically involves recrystallization from dimethylformamide (DMF) or ethanol, depending on solubility .
Q. How should researchers characterize the purity and structure of synthesized this compound?
Key techniques include:
- Single-crystal X-ray diffraction to confirm molecular geometry and hydrogen bonding patterns (e.g., dihedral angles between aromatic rings) .
- NMR spectroscopy to verify substituent positions, particularly distinguishing between methyl groups at positions 4 and 7 .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What safety protocols are critical when handling this compound in the lab?
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Conduct reactions involving volatile reagents (e.g., aldehydes) in a fume hood .
- Dispose of waste via certified hazardous waste management services due to potential toxicity .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo-pyrimidine synthesis be addressed?
Substituent positioning (e.g., methyl vs. ethyl groups) impacts reaction pathways. For instance, steric hindrance from bulky aldehydes may favor α,β-unsaturated ketone intermediates over direct cyclization . Computational modeling (e.g., DFT calculations) can predict reactive sites and optimize reaction conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Ensure consistent molar concentrations in assays, as minor impurities (e.g., unreacted intermediates) may skew results .
- Structural analogs : Compare activity of 4-methyl derivatives with 7-methyl or chlorinated variants (e.g., 3-chloropyrazolo-pyrimidines) to isolate substituent effects .
Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?
Crystal packing analysis reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that influence solubility and bioavailability. For example, triclinic crystal systems (space group P1) with specific unit cell parameters (e.g., a = 7.17 Å, b = 10.70 Å) correlate with enhanced thermal stability .
Q. What computational tools are effective for predicting physicochemical properties?
- ACD/Labs Percepta Platform : Predicts logP, solubility, and pKa values using QSPR models .
- PubChem data : Validates in silico predictions against experimental datasets (e.g., InChI key: SKOZIWCLNUJVIR-UHFFFAOYSA-N for chlorinated analogs) .
Q. How can synthetic yields be optimized for large-scale applications?
- Microwave-assisted synthesis : Reduces reaction time and improves yields by enhancing energy transfer .
- Catalyst screening : Transition metals (e.g., Cu(I)) or organocatalysts (e.g., thioureas) may accelerate cyclization steps .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
